molecular formula C8H11BO3 B14094515 (5-Cyclobutylfuran-2-yl)boronic acid

(5-Cyclobutylfuran-2-yl)boronic acid

Cat. No.: B14094515
M. Wt: 165.98 g/mol
InChI Key: YPBHYGPZNLJKRD-UHFFFAOYSA-N
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Description

(5-Cyclobutylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a cyclobutyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Cyclobutylfuran-2-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a cyclobutyl-substituted furan with a boronic ester like B(Oi-Pr)3 or B(OMe)3 at low temperatures can yield the desired boronic acid . This method helps to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.

Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency . Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free alternative for producing boronic acids .

Mechanism of Action

The mechanism by which (5-Cyclobutylfuran-2-yl)boronic acid exerts its effects involves the formation of boronate esters with diols and other nucleophiles. This interaction is crucial for its role in cross-coupling reactions and sensing applications . The boronic acid group acts as a Lewis acid, facilitating the formation of stable complexes with various substrates .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Formylfuran-5-boronic acid
  • 4-Methoxyphenylboronic acid

Comparison: (5-Cyclobutylfuran-2-yl)boronic acid is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in various chemical reactions .

Properties

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

(5-cyclobutylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H11BO3/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6,10-11H,1-3H2

InChI Key

YPBHYGPZNLJKRD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C2CCC2)(O)O

Origin of Product

United States

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